molecular formula C12H18S B8080834 1,2,4-Trimethyl-5-propan-2-ylsulfanylbenzene

1,2,4-Trimethyl-5-propan-2-ylsulfanylbenzene

Cat. No.: B8080834
M. Wt: 194.34 g/mol
InChI Key: HJLIXMWEUQXCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Trimethyl-5-propan-2-ylsulfanylbenzene is an organic compound with the molecular formula C₁₂H₂₄S. It is a derivative of benzene, featuring a benzene ring substituted with three methyl groups and a propan-2-ylsulfanyl group. This compound is known for its lack of color and its insolubility in water, but it is soluble in organic solvents such as ether, benzene, and chloroform.

Synthetic Routes and Reaction Conditions:

  • Direct Sulfurization: One common method involves the direct sulfuration of 1,2,4-trimethylbenzene using sulfur and an appropriate catalyst under controlled conditions.

  • Suzuki-Miyaura Coupling: Another method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,2,4-trimethylbenzene with propan-2-ylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale sulfuration reactions, often using continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different substituted benzene derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Various sulfones and sulfoxides.

  • Reduction Products: Thiol derivatives.

  • Substitution Products: Halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing compounds.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2,4-trimethyl-5-propan-2-ylsulfanylbenzene exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the mechanism typically involves the transfer of electrons from the sulfanyl group to the oxidizing agent, resulting in the formation of a sulfone or sulfoxide.

Molecular Targets and Pathways:

  • Oxidation: Involves the sulfanyl group and the oxidizing agent.

  • Reduction: Involves the sulfanyl group and the reducing agent.

  • Substitution: Involves the benzene ring and the electrophile.

Comparison with Similar Compounds

  • 1,3,5-Trimethylbenzene-2-thiol

  • 1,2,4-Trimethylbenzene-3-thiol

  • 1,2,4-Trimethylbenzene-5-thiol

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

1,2,4-trimethyl-5-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-8(2)13-12-7-10(4)9(3)6-11(12)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLIXMWEUQXCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)SC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.